Sem-HN

Description

Contextualization of the Compound within Relevant Chemical Space

Hydantoin (B18101), chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic organic compound. ekb.egwikipedia.org Its core structure is a derivative of imidazolidine, featuring carbonyl groups at positions 2 and 4. wikipedia.org This structural motif places hydantoins in a critical position within medicinal chemistry, often considered a "privileged scaffold". nih.gov The hydantoin ring possesses key features that contribute to its chemical significance: two hydrogen bond donors and two hydrogen bond acceptors, along with multiple sites for substitution. nih.goveurekaselect.com This allows for the creation of a vast library of derivatives with diverse physicochemical properties.

The versatility of the hydantoin scaffold is further highlighted by its isosteric variants, such as thiohydantoins and selenohydantoins, where one or both carbonyl oxygens are replaced by sulfur or selenium, respectively. nih.gov These modifications significantly alter the electronic and steric properties of the molecule, leading to a broad spectrum of biological activities. nih.gov

Interactive Table 1: Core Hydantoin Structure and Key Properties

| Property | Description |

|---|---|

| Systematic Name | Imidazolidine-2,4-dione |

| Chemical Formula | C₃H₄N₂O₂ |

| Molar Mass | 100.077 g·mol⁻¹ |

| Structure | Five-membered ring with two nitrogen and three carbon atoms |

| Key Functional Groups | Two carbonyl groups, two amide groups |

| Hydrogen Bonding | Two hydrogen bond donors (N-H) and two acceptors (C=O) |

| Solubility in water | 39.7 g/l (100 °C) wikipedia.org |

Historical Trajectories and Milestones in Related Chemical Research

The history of hydantoin research is marked by pivotal discoveries that have shaped our understanding of organic synthesis and medicinal chemistry.

The journey began in 1861 when Adolf von Baeyer first isolated hydantoin during his research on uric acid. wikipedia.org He synthesized it through the hydrogenation of allantoin. wikipedia.org A significant advancement came in 1873 with Friedrich Urech's synthesis of 5-methylhydantoin (B32822) from alanine (B10760859) sulfate (B86663) and potassium cyanate, a method now known as the Urech hydantoin synthesis. wikipedia.orgresearchgate.net This reaction laid the groundwork for preparing 5-monosubstituted hydantoins from amino acids. researchgate.net

Another cornerstone in hydantoin synthesis is the Bucherer–Bergs reaction, which allows for the preparation of 5,5-disubstituted hydantoins from ketones or aldehydes, ammonium (B1175870) carbonate, and potassium cyanide. wikipedia.org The cyclic structure of hydantoins was definitively confirmed by Dorothy Hahn in 1913. wikipedia.org Throughout the 20th century, the therapeutic potential of hydantoin derivatives became increasingly apparent, starting with the discovery of the anticonvulsant properties of phenytoin (B1677684). ekb.egwikipedia.org This discovery spurred extensive research into synthesizing and evaluating a wide array of hydantoin-based compounds for various biological activities. nih.govwisdomlib.org

Interactive Table 2: Key Milestones in Hydantoin Research

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1861 | First isolation of hydantoin | Adolf von Baeyer | Foundational discovery during uric acid studies. wikipedia.org |

| 1873 | Urech hydantoin synthesis | Friedrich Urech | Developed a method to synthesize 5-monosubstituted hydantoins from amino acids. wikipedia.orgresearchgate.net |

| 1913 | Confirmation of cyclic structure | Dorothy Hahn | Elucidated the correct chemical structure of the hydantoin ring. wikipedia.org |

| 1922 | Synthesis of Nirvanol | William T. Read | Early research into soporific hydantoin derivatives. acs.org |

| Mid-20th Century | Discovery of Phenytoin's properties | - | Led to the establishment of hydantoins as a major class of anticonvulsant drugs. ekb.egwikipedia.org |

Significance of Investigating this Chemical Class

The continued investigation into the hydantoin chemical class is driven by its proven track record in drug discovery and its inherent structural features that make it a versatile scaffold for developing new therapeutic agents. ekb.egwisdomlib.org

Theoretical Frameworks

The significance of the hydantoin scaffold can be understood through several theoretical frameworks in medicinal chemistry. The concept of "privileged structures" is central to its importance. nih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The hydantoin ring, with its array of hydrogen bond donors and acceptors and multiple points for substitution, fits this description perfectly. nih.govnih.gov This allows for the generation of diverse chemical libraries around a common core, increasing the probability of identifying compounds with desired biological activities.

Furthermore, the principles of structure-activity relationship (SAR) are extensively applied to hydantoin chemistry. nih.gov By systematically modifying the substituents at various positions on the hydantoin ring, researchers can fine-tune the compound's pharmacological properties. nih.govnih.gov The steric and electronic effects of these substituents play a crucial role in how the molecule interacts with its biological target. nih.gov

Foundational Discoveries

The foundational discoveries in hydantoin chemistry have primarily been in the realm of medicinal applications. The identification of phenytoin as a potent anticonvulsant was a landmark achievement that established hydantoins as a key class of drugs for the treatment of epilepsy. wikipedia.orgwisdomlib.org This discovery not only provided a much-needed therapeutic option but also catalyzed further research into the neurological applications of these compounds.

Beyond anticonvulsant activity, foundational research has revealed a broad spectrum of other biological effects. For instance, nitrofurantoin, a hydantoin derivative, was developed as an effective antimicrobial agent. ekb.egnih.gov Other derivatives have been found to possess antiarrhythmic, anticancer, and anti-inflammatory properties. ekb.egwisdomlib.org These discoveries underscore the remarkable chemical diversity and therapeutic potential inherent in the hydantoin scaffold, making it a subject of ongoing and fruitful scientific investigation.

Structure

3D Structure

Properties

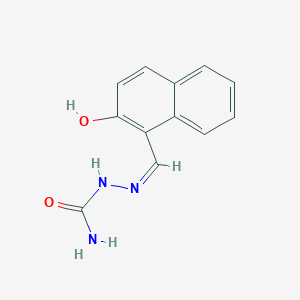

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]urea |

InChI |

InChI=1S/C12H11N3O2/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7- |

InChI Key |

VWXAGXAZEDGCJS-AUWJEWJLSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)N)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Strategies for the Investigated Compound (Moiety)

While "Sem-HN" itself is a result of a synthetic step rather than the target compound, advanced strategies are applied to the molecules containing the nitrogen atom that will be, or has been, protected by the SEM group. The installation and removal of the SEM group are key chemical transformations within these broader synthetic routes.

Catalytic Methods in Synthesis

Catalytic methods are widely used in the synthesis of complex molecules that may contain the this compound moiety. While the direct installation of the SEM protecting group on nitrogen typically involves a base rather than a catalyst, catalytic transformations can be applied to modify other parts of a molecule containing the this compound group, or catalytic methods might be used for the deprotection step.

Organocatalysis

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. There is no information in the provided search results to suggest that organocatalytic methods are specifically employed for the installation or removal of the this compound protecting group.

Transition Metal Catalysis

Transition metal catalysis is frequently used in complex organic synthesis, including reactions like cross-coupling, hydrogenation, and cyclization. Molecules containing the this compound moiety can be substrates in transition metal-catalyzed reactions elsewhere in the molecule. For example, catalytic hydrogenation using palladium on carbon (Pd/C) is mentioned in the context of transforming nitro groups to amino groups google.com and in synthetic schemes for compounds containing the N-SEM group google.com. Palladium-catalyzed coupling reactions are also shown in synthetic routes leading to molecules with the N-SEM moiety. google.com However, these catalytic steps are applied to other functional groups within the molecule, not directly to the formation or cleavage of the N-SEM bond itself, which is typically achieved through non-catalytic methods or acid/fluoride-catalyzed deprotection.

Derivatization and Analogue Synthesis

Derivatization and the synthesis of analogues are key strategies for exploring the chemical space around a core structure like that potentially represented by "this compound." This involves systematic modifications and targeted approaches to create compounds with varied properties.

Systematic exploration of structural modifications involves altering different regions of a molecule to understand the impact on its properties and reactivity. In the context of β-amidomethyl vinyl sulfones, where "SEM HN" appears in structural diagrams, analogues have been synthesized by varying three distinct regions of the molecule to establish structure-activity relationships wikipedia.org. This systematic variation allows for the assessment of how changes in specific parts of the molecule influence its interaction and activity. Similarly, for nitrofuran metabolites, functionalized derivatives of Semicarbazide (B1199961) (SEM) can be prepared via direct condensation with aldehyde compounds containing additional functional groups to facilitate further derivatization and coupling fishersci.se.

Targeted synthesis focuses on creating specific analogues with desired characteristics based on insights gained from structural exploration or design principles. For instance, in the study of β-amidomethyl vinyl sulfones, alterations to the core five-membered heterocycle and its aryl substituent were found to be well tolerated, leading to the identification of several analogues that enhanced binding wikipedia.org. An example of targeted synthesis involving Semicarbazide is the reaction with aldehydes and ketones to produce semicarbazones, which are crystalline derivatives useful for purification and identification due to their typically high melting points wikipedia.orgontosight.ai. Benzaldehyde (B42025) semicarbazone, for example, is synthesized by reacting benzaldehyde with semicarbazide in the presence of an acid catalyst ontosight.ai.

Reaction Mechanism Elucidation in Synthesis

Understanding the mechanisms of reactions involving "this compound" related structures is vital for optimizing synthetic routes and predicting reaction outcomes.

Information regarding kinetic isotope effects studies specifically on "this compound" or directly related synthesis reactions was not found in the provided search results.

The identification of spectroscopic intermediates provides direct evidence for the transient species formed during a chemical reaction, aiding in the elucidation of the reaction pathway. In the context of preparing functionalized derivatives of nitrofuran metabolites from Semicarbazide (SEM), the condensation reactions involve the formation of unstable intermediates fishersci.se. While not specific to "this compound" itself, spectroscopic analysis, such as MALDI-TOF mass spectral analysis, has been used to confirm the molecular weight of adducts formed from related nitrofuran metabolites, like NFTM-Cys fishersci.se.

Computational reaction pathway analysis uses theoretical methods to model and understand the energy landscape and transition states of a chemical reaction. While direct computational reaction pathway analysis for "this compound" synthesis was not explicitly detailed, structure-activity data accumulated for β-amidomethyl vinyl sulfones has been used to build ligand-based models wikipedia.org. Such models can sometimes inform or be related to computational studies of molecular interactions and potential reaction pathways, although this does not directly equate to a detailed analysis of the synthesis reaction mechanism itself.

Mechanism of Action Moa at the Molecular and Cellular Level

Identification of Molecular Targets and Biological Pathways

Data on the specific molecular targets and biological pathways affected by Sem-HN are not available in the current scientific literature.

Protein-Ligand Interaction Studies

No studies detailing the interaction of this compound with specific proteins have been published.

Enzyme Inhibition/Activation Kinetics

There is no available data on the kinetics of enzyme inhibition or activation by this compound.

Receptor Binding Assays

Information regarding the binding affinity of this compound to any known biological receptors is not available.

Nucleic Acid Interactions (e.g., DNA, RNA)

There are no published findings on the interaction between this compound and nucleic acids.

Cellular Pharmacodynamics and Signaling Transduction

The effects of this compound on cellular processes and signaling pathways have not been characterized.

Preclinical Investigations in Model Systems

In Vivo Studies in Animal Models

Selection and Justification of Animal Models

The selection and justification of appropriate animal models are fundamental to preclinical investigations, aiming to utilize species that best mimic human physiology or disease states relevant to the compound's intended application. In the context where "Sem-HN" is discussed, animal tissues themselves are identified as sources for the detection of protein-bound nitrofuran metabolites, including those involving semicarbazide (B1199961) (SEM) conjugated to proteins. google.com Nitrofurans were historically used in livestock, poultry, and fish, and their metabolites persist in these animal tissues. nih.govr-biopharm.com The use of these animals in studies is primarily for monitoring and detecting the presence of nitrofuran residues, reflecting past exposure to the parent drugs, rather than investigating the direct pharmacological effects of "this compound" as an administered compound. nih.govr-biopharm.comnih.govsciex.comresearchgate.net Detailed justifications for selecting specific animal species for preclinical investigation of the effects of administered this compound are not extensively documented in the provided search results.

Systemic Biological Responses in Organisms

Assessment of systemic biological responses in organisms provides insight into how a compound is distributed, metabolized, and affects various physiological systems. For "this compound," detailed data on systemic biological responses following its administration as a distinct chemical entity are not available in the searched literature. The focus in the provided information is on the detection of "this compound" as a protein-bound metabolite conjugate present in animal tissues after exposure to nitrofuran drugs. google.com Studies on nitrofuran metabolites, including semicarbazide (SEM), highlight their stability and persistence in animal tissues, serving as markers for prolonged exposure to the parent nitrofurans. nih.govresearchgate.net The parent nitrofuran drugs and their metabolites have been associated with carcinogenic and mutagenic characteristics in animal studies, leading to their prohibition in food-producing animals. nih.govr-biopharm.com However, specific systemic biological responses directly attributable to the administration of "this compound" itself are not detailed.

Target Engagement and Pharmacodynamic Biomarker Assessment in Animals

Evaluating target engagement and pharmacodynamic biomarkers is crucial for understanding a compound's mechanism of action and its biological effects at a molecular level. Information regarding specific target engagement or pharmacodynamic biomarker assessment studies for "this compound" in animals is not present in the consulted search results. The context in which "this compound" is discussed relates to its role as a protein-bound metabolite conjugate used in analytical methods for detecting nitrofuran residues in animal tissues. google.com These detection methods aim to assess exposure to nitrofuran parent compounds by measuring their stable metabolites, rather than evaluating the pharmacodynamic effects of "this compound" itself or its engagement with specific biological targets. nih.govr-biopharm.comnih.govsciex.comresearchgate.net

Histopathological and Morphological Analyses in Animal Tissues

Histopathological and morphological analyses are used to examine microscopic changes in tissues and organs that may result from exposure to a compound. Specific detailed histopathological or morphological analyses directly linked to the effects of "this compound" as an administered compound in animal tissues are not described in the provided search results. Animal tissues are utilized as samples for the detection of protein-bound nitrofuran metabolites, including "this compound," indicating the presence of these residues within the tissues. google.com While scanning electron microscopy (SEM) is a widely used technique for morphological analysis in various biological studies r-biopharm.comgoogle.comcore.ac.ukudayton.eduuakron.edu, its application specifically to assess the histopathological or morphological impact of "this compound" administration is not detailed in the available information. The focus remains on the analytical detection of the metabolite conjugate within tissues.

Based on the available information from the search results, it is not possible to generate a detailed article focusing solely on a chemical compound specifically identified as "this compound" with associated Structure-Activity Relationship (SAR) data.

The search results indicate that "SEM" is frequently used as an abbreviation for "Structural Equation Modeling," a statistical technique tandfonline.comnih.govresearchgate.net, or "Scanning Electron Microscopy," an analytical method researchgate.netresearchgate.netnih.gov. It also commonly appears in scientific data as "SEM" denoting the "standard error of the mean" umassmed.eduresearchgate.netnih.govacs.orguniversiteitleiden.nlresearchgate.netnih.govpharmacophorejournal.com. The term "HN" is often found as part of functional group names within larger chemical structures or in the context of proteins like Hemagglutinin-Neuraminidase nih.gov.

While some search results discuss SAR studies of various compounds containing "HN" moieties or utilize "SEM" as a statistical tool in QSAR researchgate.netacs.orgpharmacophorejournal.combiorxiv.orgresearchgate.net, none of the results identify "this compound" as a distinct chemical compound for which dedicated SAR analysis has been reported under this specific name. One result mentions Bis(trimethylsilyl)amine with the abbreviation HMDS and a PubChem CID wikipedia.org, but it does not link this compound to the abbreviation "this compound". Other PubChem CIDs found are associated with different compounds or cell lines umassmed.eduuniversiteitleiden.nlscienceopen.com.

Therefore, without identifiable scientific literature or database entries specifically pertaining to "this compound" as a chemical compound and its SAR studies, the detailed content required for each section of the provided outline cannot be generated.

Structure Activity Relationship Sar Studies

Stereochemical Influences on Activity

Stereochemistry, the study of the three-dimensional arrangement of atoms within a molecule, plays a critical role in determining the biological activity of chemical compounds. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are often chiral and can interact with stereoisomers in a highly selective manner, often following a "three-point interaction" principle where only one enantiomer can achieve the necessary interactions for binding and activity. rsc.org Consequently, differences in stereochemistry can lead to significant variations in binding affinity, efficacy, metabolism, and even toxicity between stereoisomers. rsc.orgacs.orgslideshare.net

Detailed research into the stereochemical influences on activity typically involves synthesizing or separating individual stereoisomers of a compound and evaluating their biological effects in relevant assays. These studies aim to identify the stereoisomer with the desired activity profile and to understand the molecular basis for the observed differences. Data generated from such studies often includes measures of potency (e.g., IC50, EC50, Ki), efficacy, and sometimes in vivo responses. This data can be presented in tables to clearly compare the activities of different stereoisomers.

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Separation Techniques

Chromatography plays a vital role in separating semicarbazide (B1199961) from complex matrices before detection and characterization. Given its polar nature, liquid chromatography techniques are frequently employed.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors

HPLC is a widely used technique for the analysis of semicarbazide, particularly in challenging matrices like foodstuffs libretexts.orgfood.gov.uk. Due to the properties of semicarbazide, direct UV detection can sometimes lack sensitivity or selectivity, necessitating the use of advanced detectors or derivatization strategies.

Fluorescence detection, often coupled with pre-column derivatization, significantly enhances the sensitivity and selectivity of HPLC for semicarbazide analysis libretexts.orgfood.gov.uk. For instance, derivatization with reagents like 2-formylphenylboronic acid (FPBA) or 2-hydroxy-1-naphthaldehyde (B42665) (HN) allows for the formation of fluorescent derivatives that can be detected at specific excitation and emission wavelengths libretexts.orgfood.gov.uk. This approach has been successfully applied for the determination of semicarbazide in various food samples libretexts.org.

HPLC can also be coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS) to provide both separation and mass-based detection, offering high specificity and sensitivity mdpi.comamazonaws.comresearchgate.netscispace.com.

Gas Chromatography (GC) Applications

While semicarbazide itself is not highly volatile, gas chromatography can be applicable for the analysis of more volatile derivatives or in specific contexts. GC is a technique used for separating volatile substances alphachemika.cogrin.com. One application of GC mentioned in the context of semicarbazide analysis is for determining the alcohol content in semicarbazide hydrochloride rsc.org. Additionally, GC-MS has been used in studies involving semicarbazone derivatives jmchemsci.com. Sample preparation, including appropriate dilution, is crucial for successful GC analysis to ensure clean separation and avoid overloading the column libretexts.org.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. These techniques are essential for the unambiguous identification and accurate quantification of semicarbazide in complex samples.

GC-MS is a powerful tool for separating and identifying components in volatile mixtures alphachemika.coacs.orgchemicalbook.com. While less commonly applied to underivatized semicarbazide due to its low volatility, it can be used for the analysis of volatile semicarbazone derivatives jmchemsci.com. GC-MS systems typically involve a gas chromatograph that separates the sample components, followed by a mass spectrometer that detects and identifies them based on their mass-to-charge ratio and fragmentation pattern chemicalbook.comajol.info.

LC-MS/MS is a highly sensitive and selective technique widely used for the determination of semicarbazide, particularly in food safety analysis libretexts.orgfood.gov.ukamazonaws.comresearchgate.netscispace.com. This technique combines liquid chromatography for separating semicarbazide (often as a derivative) from the sample matrix with tandem mass spectrometry for detection and confirmation. LC-MS/MS allows for the selection of specific precursor ions corresponding to semicarbazide or its derivative and then fragments these ions to produce characteristic daughter ions amazonaws.comresearchgate.net. The presence of these specific daughter ions at the correct chromatographic retention time provides a highly confident identification researchgate.net. Quantitative analysis of semicarbazide by LC-MS/MS is often performed using isotopically labeled internal standards to compensate for matrix effects and variations during sample preparation and analysis researchgate.net.

Research findings highlight the effectiveness of LC-MS/MS for semicarbazide detection. For instance, a modified QuEChERS method coupled with HILIC-MS/MS was developed for detecting semicarbazide in crustaceans, demonstrating good extraction efficiencies and the ability to handle complex matrices amazonaws.com. Studies have also identified characteristic ion fragments of semicarbazide derivatives using LC-MS/MS libretexts.org.

Spectroscopic Characterization (Beyond Basic Identification)

Spectroscopic techniques provide detailed information about the structure, conformation, and interactions of semicarbazide molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

NMR spectroscopy is a powerful technique for elucidating the structure and studying the behavior of organic molecules like semicarbazide. Both 1H and 13C NMR spectroscopy are valuable for characterizing semicarbazide and its derivatives ajol.info. NMR provides information about the chemical environment of different nuclei within the molecule, allowing for the assignment of signals to specific atoms and the determination of connectivity.

NMR can provide insights into the conformation of molecules and their interactions with the environment or other molecules. For semicarbazide derivatives, NMR has been used to confirm their structure ajol.info. In one study, 1H NMR spectroscopy was used to quantify the product distribution of reactions involving semicarbazide, demonstrating its utility in studying reaction outcomes. The 13C NMR spectrum of semicarbazide hydrochloride is also available, providing characteristic signals for its carbon atoms.

Mass Spectrometry (MS) for Fragmentation and Isotopic Analysis

Mass spectrometry is crucial for determining the molecular weight of semicarbazide and its derivatives, as well as gaining information about their structure through fragmentation patterns and isotopic analysis.

Different ionization techniques can be used in MS. Electron ionization (EI) and chemical ionization (CI) mass spectrometry have been applied to semicarbazone derivatives, yielding molecular ion peaks and characteristic fragment ions. The fragmentation pattern observed in MS provides a fingerprint of the molecule, as specific bonds break in a reproducible manner chemicalbook.comajol.info. Analyzing these fragments helps in confirming the structure of the compound.

Tandem mass spectrometry (MS/MS), as used in LC-MS/MS, is particularly useful for fragmentation analysis. By selecting a precursor ion and inducing its fragmentation, a spectrum of daughter ions is produced, providing detailed structural information. This fragmentation behavior is highly characteristic and is used for the confident identification of semicarbazide and its derivatives amazonaws.comresearchgate.netscispace.com. For example, studies on semicarbazide analysis by LC-MS/MS have detailed the characteristic daughter ions observed amazonaws.comresearchgate.netscispace.com.

Mass spectrometry also allows for isotopic analysis, which can be used to confirm the elemental composition of a molecule by observing the characteristic isotopic peaks in the mass spectrum. High-resolution mass spectrometry provides accurate mass measurements that can be used to determine the elemental formula of a compound.

Vibrational Spectroscopy (e.g., Raman, Infrared) for Molecular Signatures

Vibrational spectroscopy, encompassing techniques such as Infrared (IR) and Raman spectroscopy, provides invaluable information about the molecular structure and functional groups present in a compound. These techniques probe the vibrational modes of molecules, which are unique fingerprints that can be used for identification and characterization.

Infrared spectroscopy measures the absorption of infrared radiation by a sample, corresponding to transitions between vibrational energy levels. Different functional groups within a molecule absorb at characteristic frequencies, allowing for their identification. For a compound like Sem-HN, IR spectroscopy could reveal the presence of specific bonds such as C-H, C=C, C=O, N-H, or others, providing clues about its molecular architecture.

Raman spectroscopy, conversely, measures the inelastic scattering of light (Raman scattering) as photons interact with molecular vibrations. While both IR and Raman spectroscopy provide vibrational information, they are often complementary, as different molecular vibrations may be active in IR or Raman depending on the change in dipole moment or polarizability during the vibration, respectively. Raman spectroscopy can be particularly useful for studying the backbone structure of molecules and can be applied to a wider range of sample types, including aqueous solutions.

The application of Fourier Transform Infrared (FTIR) spectroscopy has been demonstrated in the characterization of various materials, including the identification of functional groups in organic layers stabilizing nanoparticles wiserpub.comresearchgate.net. Peaks in the FTIR spectrum correspond to specific vibrational stretches, such as those associated with carbonyl groups or primary amines wiserpub.com. Such detailed analysis of vibrational modes through IR and Raman spectroscopy would be crucial in confirming the structure of synthesized this compound or identifying its presence in a mixture by matching spectral fingerprints to reference data.

Electron Microscopy Applications (e.g., TEM, SEM) for Structural Context

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offer high-resolution imaging capabilities that provide insights into the morphology, size, and structural arrangement of materials at the micro and nanoscale.

SEM produces images by scanning a focused electron beam across a sample surface and detecting secondary or backscattered electrons. This provides detailed information about the surface topography and morphology. SEM has been widely used to examine the structural characteristics of various samples, including biological structures and synthesized nanomaterials plos.orgnih.govwiserpub.comresearchgate.netresearchgate.net. For instance, SEM images have been used to visualize the rod-shaped structures of gold nanoparticles, providing information on their size and shape distribution wiserpub.comresearchgate.net. The accelerating voltage of the electron beam is a key parameter in SEM analysis, with studies reporting using voltages like 30 KV wiserpub.comresearchgate.net.

TEM, on the other hand, transmits an electron beam through a thin sample, producing an image based on the differential scattering of electrons. This technique provides high-resolution internal structural information, including crystallographic details. TEM is often used in conjunction with SEM to gain a comprehensive understanding of both surface and internal structures. Studies have utilized both SEM and TEM to examine the morphology of materials, such as the valves of diatoms, to identify diagnostic characters plos.orgnih.gov.

Advanced Detection and Quantification in Complex Matrices

Detecting and quantifying chemical compounds, particularly at low concentrations within complex samples, requires sensitive and selective analytical techniques. This is especially true for trace analysis and applications requiring real-time monitoring.

Trace Analysis Techniques

Trace analysis involves the detection and quantification of substances present at very low concentrations (e.g., parts per million, parts per billion, or even lower). This is critical in fields such as environmental monitoring, food safety, and forensic science. The ability to accurately measure trace amounts of a compound like this compound in various matrices is essential for understanding its fate, transport, or potential impact.

Techniques commonly employed in trace analysis include highly sensitive chromatographic methods coupled with selective detectors, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation of the analyte from complex sample matrices and its subsequent identification and quantification based on mass-to-charge ratio and fragmentation patterns.

Other sensitive techniques like Enzyme-Linked Immunosorbent Assay (ELISA) have also been developed for the detection of specific compounds, such as Rubella IgM antibodies, demonstrating high sensitivity and specificity mdpi.comresearchgate.net. While the search results mention trace-driven models in a different context core.ac.ukudayton.edu, the general principles of trace analysis focus on minimizing matrix interference and maximizing analyte signal. For this compound, developing a sensitive trace analysis method would likely involve optimizing sample preparation to isolate or concentrate the compound, followed by analysis using a highly sensitive technique capable of selective detection in the presence of potential interferents.

Real-Time and In-Process Monitoring

Real-time and in-process monitoring techniques provide continuous or near-continuous data on the concentration or status of a compound during a process or in a dynamic environment. This is particularly valuable for process control, environmental monitoring, and rapid assessment.

Implementing real-time monitoring for a compound like this compound would require analytical methods that are rapid, robust, and ideally, capable of direct measurement without extensive sample preparation. Techniques such as spectroscopic methods (e.g., in-situ IR or Raman spectroscopy), electrochemical sensors, or hyphenated techniques coupled with rapid sampling interfaces can be employed for real-time analysis.

While the search results discuss "real-time reactions" in the context of social media archive-it.org and "time course" analysis in biological studies researchgate.netscholaris.ca, the underlying principle of monitoring changes over time is relevant. For chemical processes involving this compound, real-time monitoring could provide critical data on reaction kinetics, consumption of precursors, or formation of products. In environmental settings, real-time monitoring could track the presence and concentration of this compound in water or air. The development of specific probes or sensors tailored to the chemical properties of this compound would be a key aspect of establishing real-time monitoring capabilities.

Based on the comprehensive search conducted, there is insufficient information available in the public domain regarding a specific chemical compound identified solely as "this compound" within the context of computational and theoretical chemistry applications as outlined in your request.

The search results containing the term "this compound" or similar variations appear in contexts unrelated to the computational study of a chemical compound, such as academic course catalogs, technical specifications for microscopy equipment, linguistic analyses, or as abbreviations in other fields.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline concerning the computational and theoretical chemistry applications of a chemical compound named "this compound", as no relevant research findings or data for such a compound in this context were found.

Without identifiable research or data pertaining to "this compound" in molecular modeling, dynamics simulations, ligand-protein docking, conformational analysis, binding free energy calculations, quantum chemical calculations, electronic structure determination, reaction energetics, or transition state analysis, fulfilling the request to the specified detail and accuracy is not feasible. Furthermore, a PubChem CID for a chemical compound specifically referred to as "this compound" in a chemical context could not be identified from the search results.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Prediction of Spectroscopic Properties

Predicting spectroscopic properties computationally is a crucial aspect of theoretical and computational chemistry. These predictions aid in the identification and characterization of chemical compounds by simulating their response to various forms of electromagnetic radiation. Common spectroscopic techniques whose results can be predicted computationally include Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. arxiv.orgacs.orgrsc.orgnsf.gov

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are widely used for predicting spectroscopic parameters. nih.govacs.orgresearchgate.net These methods calculate the electronic structure of a molecule, which in turn can be used to derive vibrational frequencies (for IR and Raman spectra), chemical shifts (for NMR spectra), and electronic transitions (for UV-Vis spectra). arxiv.orgacs.orgresearchgate.net While highly accurate, traditional QM methods can be computationally intensive, particularly for larger molecules. acs.orgresearchgate.net

For a compound like Sem-HN, computational methods could be used to predict its unique spectroscopic fingerprint. For instance, DFT calculations could provide predicted IR vibrational modes and intensities, which could be compared with experimental data for structural confirmation. Similarly, predicting NMR chemical shifts for the hydrogen and carbon atoms in this compound would be invaluable for its characterization. arxiv.orgresearchgate.net

While specific predicted spectroscopic data for this compound are not available in the consulted literature, the general methodologies described above are routinely applied to a wide range of organic and inorganic molecules to obtain theoretical spectra. acs.orgrsc.orgresearchgate.net These predicted spectra serve as valuable guides for experimental chemists in analyzing their data and confirming the identity and structure of synthesized compounds.

Chemoinformatics and Data Mining

Chemoinformatics is an interdisciplinary field that utilizes computational and informational techniques to address problems in chemistry. nih.govneovarsity.orgnih.gov It involves the collection, storage, analysis, and manipulation of chemical data. u-strasbg.fr Data mining, a key component of chemoinformatics, involves extracting meaningful patterns and insights from large chemical datasets. nih.govaip.orgnih.gov

For a compound like this compound, chemoinformatics and data mining would be essential for managing and analyzing any accumulated data related to its synthesis, properties, or potential activities. This could include storing its structural information in chemical databases, alongside any experimental or predicted data. nih.govu-strasbg.fr

Chemoinformatics tools allow for the representation of chemical structures in computer-readable formats (e.g., SMILES, InChI, molecular graphs), enabling efficient searching, comparison, and analysis of chemical compounds. nih.govneovarsity.org Data mining techniques, including statistical methods and machine learning algorithms, can be applied to datasets containing this compound and other compounds to identify correlations between structural features and properties, predict its behavior, or discover potential applications. nih.govaip.orgnih.gov

The increasing availability of large chemical datasets from high-throughput screening and combinatorial synthesis has made data mining an indispensable tool for extracting valuable chemical information. nih.gov Chemoinformatics and data mining approaches applied to a dataset including this compound could help in understanding its relationships with other known compounds, identifying structural motifs that might be associated with specific properties, or prioritizing it for further experimental investigation based on predicted characteristics. aip.orgnih.gov

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired property, typically binding to a biological target in drug discovery. vipergen.comeddc.sgwikipedia.orgnvidia.com It is a key application of chemoinformatics and data mining, allowing for the rapid evaluation of millions or even billions of compounds in silico, significantly reducing the time and cost compared to traditional experimental screening methods. eddc.sgnvidia.com

Virtual screening approaches can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nvidia.com SBVS requires the 3D structure of the biological target (e.g., a protein) and uses methods like molecular docking to predict how compounds from a library might bind to the target site and estimates the binding affinity. nvidia.comnih.gov LBVS is used when the target structure is unknown but several active compounds are known; it identifies new compounds based on their similarity to the known active ligands using descriptors like molecular fingerprints or pharmacophores. vipergen.comnvidia.com

If this compound were being investigated for a particular biological activity, virtual screening could be employed to find similar compounds in large databases or to screen libraries for compounds that might bind to a relevant protein target. Using this compound as a query molecule in a ligand-based virtual screening campaign would involve calculating its molecular descriptors or fingerprints and searching chemical libraries for compounds with high structural or property similarity. vipergen.comarchive.org In a structure-based approach, if a target protein were identified, this compound's 3D structure could be docked into the protein's binding site to predict its binding pose and affinity. nvidia.comnih.gov

Virtual screening has proven successful in identifying novel lead compounds with reasonable hit rates, particularly when combined with careful target assessment and compound selection processes. eddc.sgnih.gov The application of virtual screening to libraries containing or being compared against this compound would allow for the efficient identification of potential candidates for further experimental testing based on computational predictions.

"this compound": An Ambiguous Acronym with No Clear Link to a Specific Chemical Compound in Emerging Research

The term "this compound" does not correspond to a clearly identifiable chemical compound within publicly available scientific literature, making it impossible to generate an article on its emerging research paradigms and future directions. Searches for "this compound" in chemical and biological research databases yield a wide array of unrelated results, suggesting that "this compound" is likely an abbreviation or code with context-specific meanings rather than the designation for a single molecular entity.

The ambiguity of "this compound" is evident from its appearance in various scientific and academic contexts, none of which point to a specific chemical compound for focused research. For instance, the term has been noted in patent documents as part of a larger chemical nomenclature, where "SEM" is a common abbreviation for the (2-trimethylsilyl)ethoxymethyl protecting group. google.comgoogle.com However, "HN" in this context is not a standardized chemical identifier.

Beyond chemistry, "this compound" appears in fields as diverse as computer science, particularly in studies related to facial morphing attacks, and in academic course catalogs, where it likely stands for "semester hours". ntnu.nocore.ac.ukcore.ac.ukklnpa.orgresearchgate.netuakron.edu In materials science, "SEM HN" has been used to denote settings on a Scanning Electron Microscope. wiserpub.com Furthermore, it has appeared in publications on hydrology, quantum mechanics, linguistics, plant biology, and medicine, in each case with a meaning dictated by the specific study's conventions, such as author initials or experimental group labels. gmu.eduscribd.comusp.braclanthology.orgscholaris.caresearchgate.netresearchgate.netsiicsalud.com

Given the absence of a defined chemical compound named "this compound" in the scientific literature, a detailed analysis of its integration into chemical biology, its synthetic methodologies, preclinical modeling, theoretical predictions, or environmental considerations cannot be conducted. The creation of an informative and scientifically accurate article as requested is therefore not feasible. Further clarification on the specific chemical structure or context of "this compound" is necessary to provide the requested information.

Emerging Research Paradigms and Future Directions

Environmental Considerations in Chemical Research

Green Chemistry Principles in Synthesis

The application of green chemistry principles—such as atom economy, use of renewable feedstocks, and biocatalysis—is contingent on the specific chemical reactions used to synthesize a compound. researchgate.netnih.gov Biocatalysis, for example, utilizes enzymes to perform chemical reactions in a more sustainable manner, often reducing the need for harsh conditions and hazardous solvents. astrazeneca.comnih.gov However, the selection or engineering of an appropriate enzyme is entirely dependent on the target molecule and the desired transformation. esabweb.org Without knowing the chemical identity of "Sem-HN," it is impossible to discuss potential biocatalytic or other green synthetic routes.

Sustainable Design and Manufacturing Methodologies

Similarly, evaluating sustainable design and manufacturing involves methodologies like Life Cycle Assessment (LCA), which systematically identifies the environmental impacts of a product throughout its entire life cycle—from raw material extraction to disposal. fhnw.chmurdoch.edu.au An LCA is a data-intensive process that requires detailed information about manufacturing inputs, energy consumption, and waste streams, all of which are unknown for the unidentifiable "this compound." mdpi.commdpi.com Designing sustainable manufacturing systems involves integrating environmental, social, and economic considerations into the entire process, a task that cannot be initiated without a defined product. umich.eduresearchgate.netmdpi.commdpi.com

Until "this compound" can be clarified as a specific, recognized chemical compound, a scientifically accurate and informative article adhering to the requested outline cannot be produced.

Concluding Remarks on Academic Contributions

Summary of Key Research Insights

Semicarbazide (B1199961), and particularly its derivatives known as semicarbazones, have demonstrated a wide spectrum of biological activities. ajchem-b.com Research has highlighted their potential as antimicrobial, anticonvulsant, and anticancer agents. rroij.comijnrd.orgpharmatutor.org The biological efficacy of semicarbazones is often linked to their ability to coordinate with metal ions, which can enhance their therapeutic properties. pharmatutor.orgwisdomlib.org Furthermore, Semicarbazide itself is a subject of toxicological studies due to its formation as a metabolite of nitrofurazone (B1679002), a banned veterinary drug. utoronto.ca Investigations into its mechanism of action have revealed that it can induce DNA damage through the generation of reactive oxygen species and free radicals, which is pertinent to its carcinogenic potential. nih.gov

Identification of Knowledge Gaps

Despite the extensive research on semicarbazones, there are notable knowledge gaps concerning Semicarbazide as a standalone compound. While its role as a metabolite of nitrofurazone is well-documented, its own biotransformation and metabolic fate in biological systems are less understood. researchgate.net The specific enzymes and pathways involved in the metabolism of exogenously administered Semicarbazide require further elucidation.

Moreover, the therapeutic potential of Semicarbazide itself, independent of its conversion to semicarbazones, is not thoroughly explored. Most pharmacological studies focus on its more complex derivatives. researchgate.net A deeper understanding of the intrinsic biological activities of Semicarbazide could open new avenues for research and application. The precise mechanisms by which Semicarbazide exerts its toxic effects, including its neurotoxicity and potential endocrine-disrupting properties, also warrant more detailed investigation. researchgate.netnih.gov

Prospective Avenues for Interdisciplinary Research

The multifaceted nature of Semicarbazide presents numerous opportunities for interdisciplinary research.

Medicinal Chemistry and Pharmacology: The synthesis of novel Semicarbazide derivatives with enhanced potency and reduced toxicity remains a promising area. ajchem-b.com Collaboration between synthetic chemists and pharmacologists could lead to the development of new therapeutic agents for a variety of diseases. rroij.compnrjournal.com

Toxicology and Food Science: Given that Semicarbazide can be a food contaminant, joint research between toxicologists and food scientists is crucial for developing sensitive detection methods and understanding the risks associated with its presence in the food chain. researchgate.net

Biochemistry and Molecular Biology: Investigating the interactions of Semicarbazide with biological macromolecules, such as enzymes and DNA, at a molecular level can provide deeper insights into its mechanism of action and toxicity. utoronto.canih.gov

Environmental Science: Studying the environmental fate and impact of Semicarbazide and its derivatives is important, particularly in aquatic ecosystems where residues of nitrofurazone and other pollutants may be present. nih.gov

Broader Implications for Fundamental Chemical and Biological Sciences

The study of Semicarbazide has broader implications for several areas of chemical and biological sciences.

Chemical Synthesis: Semicarbazide serves as a versatile building block in organic synthesis for the creation of a wide range of heterocyclic compounds and other complex molecules. rxchemicals.com Various synthetic methods have been developed for its production, including the reaction of urea (B33335) with hydrazine (B178648) and processes involving monochlorourea sodium salt and ammonia. wikipedia.orggoogle.com The synthesis of its hydrochloride salt is also well-established for various applications. fengchengroup.comguidechem.comgoogle.com

Mechanism of Action: Research into the genotoxic mechanism of Semicarbazide, involving copper-mediated DNA damage through the formation of reactive oxygen species and carbamoyl (B1232498) radicals, contributes to the fundamental understanding of how chemical carcinogens can initiate cellular damage. nih.gov This knowledge is vital for the fields of toxicology and cancer research.

Biotransformation: The biotransformation of nitrofurazone to Semicarbazide is a classic example of metabolic activation and has been a key area of study in drug metabolism and food safety. utoronto.ca This process underscores the importance of understanding the metabolic pathways of xenobiotics.

Pharmacological Activity of Derivatives: The extensive pharmacological profile of semicarbazones, derived from Semicarbazide, showcases the chemical versatility of the semicarbazone scaffold in drug design. ajchem-b.comrroij.compharmatutor.org These derivatives have been shown to possess a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. rroij.comijnrd.orgwisdomlib.org The ability of these compounds to chelate metal ions is often crucial to their biological activity, providing a basis for the development of novel metallodrugs. pharmatutor.orgpnrjournal.com

Q & A

Q. How to apply quasi-experimental designs to assess this compound’s impact in non-controlled settings?

- Methodological Answer : Use pre-test/post-test designs with non-equivalent control groups. Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.